1-(3,4-Dimethoxyphenyl)propan-1-one
1-(3,4-Dimethoxyphenyl)propan-1-one
Propioveratrone is an aromatic ketone.
1-(3,4-Dimethoxyphenyl)propan-1-one is a natural product found in Pteronia camphorata and Virola surinamensis with data available.
1-(3,4-Dimethoxyphenyl)propan-1-one is a natural product found in Pteronia camphorata and Virola surinamensis with data available.
Brand Name:
Vulcanchem
CAS No.:
1835-04-7
VCID:
VC20778662
InChI:
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3
SMILES:
CCC(=O)C1=CC(=C(C=C1)OC)OC
Molecular Formula:
C11H14O3
Molecular Weight:
194.23 g/mol
1-(3,4-Dimethoxyphenyl)propan-1-one
CAS No.: 1835-04-7
Cat. No.: VC20778662
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Propioveratrone is an aromatic ketone. 1-(3,4-Dimethoxyphenyl)propan-1-one is a natural product found in Pteronia camphorata and Virola surinamensis with data available. |
---|---|
CAS No. | 1835-04-7 |
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 |
Standard InChI Key | SBMSBQOMJGZBRY-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator